REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([Cl:11])=[N:6][CH:7]=[N:8][C:9]=1Cl)([O-:3])=[O:2].C[CH2:13][O-:14].[Na+]>>[Cl:11][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[C:9]([O:14][CH3:13])[N:8]=[CH:7][N:6]=1 |f:1.2|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=NC1Cl)Cl
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
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Type
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CUSTOM
|
Details
|
the residue is stirred with water and vacuum
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the reaction mixture is evaporated under vacuum
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Type
|
ADDITION
|
Details
|
treated
|
Type
|
EXTRACTION
|
Details
|
Subsequently, it is extracted several times with hot petroleum ether (boiling range 40° to 60° C.)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |